N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide

Catalog No.
S13060930
CAS No.
355022-71-8
M.F
C24H16N2O3S2
M. Wt
444.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]pheny...

CAS Number

355022-71-8

Product Name

N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide

IUPAC Name

N-[4-nitro-2,5-bis[2-(4-sulfanylphenyl)ethynyl]phenyl]acetamide

Molecular Formula

C24H16N2O3S2

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C24H16N2O3S2/c1-16(27)25-23-14-20(9-3-18-6-12-22(31)13-7-18)24(26(28)29)15-19(23)8-2-17-4-10-21(30)11-5-17/h4-7,10-15,30-31H,1H3,(H,25,27)

InChI Key

NZKZKAFGQMUTNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C#CC2=CC=C(C=C2)S)[N+](=O)[O-])C#CC3=CC=C(C=C3)S

N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide is a complex organic compound that features multiple functional groups, including nitro, sulfanyl, and acetamide moieties. Its molecular structure includes a phenyl ring substituted with both nitro and bis[(4-sulfanylphenyl)ethynyl] groups, contributing to its unique chemical properties. The presence of the nitro group typically enhances the compound's electronic properties, while the sulfanyl groups can facilitate various

The chemical reactivity of N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide can be attributed to its functional groups. The nitro group is known to undergo reduction reactions, which can lead to the formation of amines. The sulfanyl groups can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles. Additionally, the acetamide moiety may engage in acylation reactions or hydrolysis under specific conditions.

Preliminary studies suggest that compounds similar to N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide exhibit a range of biological activities, including antimicrobial and anticancer properties. Nitro-substituted compounds often show enhanced cytotoxicity against various cancer cell lines due to their ability to generate reactive oxygen species. Moreover, sulfanyl-containing compounds are known for their potential as inhibitors in enzymatic pathways, which could be relevant for therapeutic applications.

The synthesis of N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide typically involves multi-step organic reactions:

  • Formation of Ethynyl Substituents: This can be achieved through a Sonogashira coupling reaction between appropriate aryl halides and terminal alkynes.
  • Introduction of Nitro Group: The nitro group can be introduced via electrophilic nitration of the phenolic compound.
  • Acetamide Formation: The final step involves acylation using acetic anhydride or acetyl chloride to yield the acetamide derivative.

These methods allow for the precise control over the substitution patterns on the phenyl rings.

N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Materials Science: The unique electronic properties could make it useful in organic electronics or as a precursor for advanced materials.
  • Chemical Research: As a versatile building block, it can be utilized in synthesizing more complex organic molecules.

Interaction studies involving N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide are vital for understanding its mechanism of action and potential therapeutic effects. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • In Vitro Cytotoxicity Tests: Measuring the compound's effects on various cell lines to determine its efficacy and safety profile.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.

N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide shares structural similarities with several other compounds that also feature nitro and sulfanyl groups. Here are some comparable compounds:

Compound NameStructureUnique Features
4-NitrophenolStructureSimple structure; widely used as a precursor in dye synthesis.
N-(4-Nitrophenyl)acetamideStructureContains only one nitro group; used in pharmaceuticals.
2-Amino-5-nitrophenolStructureExhibits different biological activities due to amino substitution.

Uniqueness

N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide is unique due to its dual sulfanyl substitution and ethynyl linkages that enhance its reactivity and potential biological activity compared to simpler analogs. Its complex structure may offer novel pathways for interaction with biological targets, making it a candidate for further research in medicinal chemistry.

XLogP3

5.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

444.06023472 g/mol

Monoisotopic Mass

444.06023472 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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